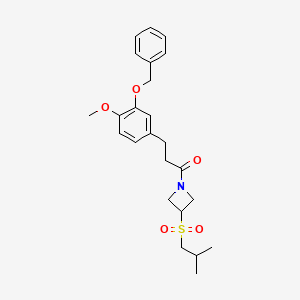![molecular formula C19H26N6O2 B2818947 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide CAS No. 2320174-67-0](/img/structure/B2818947.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a cyclobutyl ring, a [1,2,4]triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydro-2H-pyran ring . It also contains a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are usually confirmed based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR, 1H NMR, and 13C NMR spectra can provide information about the functional groups and the connectivity of atoms in the molecule . X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms in the crystal .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the reaction conditions. For example, it can undergo reactions with hydrazonoyl halides to form new compounds . The products of these reactions can be analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point can be determined using a melting point apparatus . Its solubility can be determined using various solvents. Its stability can be assessed by determining its decomposition temperature .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiproliferative Activity
The synthesis of triazolo[4,3-b]pyridazine derivatives has been explored, revealing potential antiproliferative effects against various cancer cell lines. These compounds exhibit activity by inhibiting the proliferation of endothelial and tumor cells, which is crucial for developing new anticancer therapies (Ilić et al., 2011).
Antimicrobial and Antiviral Activities
Certain derivatives have shown promising antimicrobial and antiviral properties. For instance, triazolo-pyridine derivatives were synthesized and evaluated for their antimicrobial activities, with some compounds demonstrating potent antimicrobial agents (Prakash et al., 2011). Another study highlighted the anti-HAV (hepatitis A virus) activity of newly synthesized triazolo[4,3-b]pyridazine derivatives, underscoring the potential for these compounds in antiviral therapy (Shamroukh & Mohamed. A. Ali, 2008).
Chemical Synthesis Techniques
Innovative synthetic methods have been developed to create a wide array of triazolo[4,3-b]pyridazine and related derivatives. These techniques offer efficient paths to produce compounds with potential biological activities, showcasing the chemical flexibility and utility of these heterocyclic systems for further pharmaceutical exploration (Aldabbagh, 2008).
Direcciones Futuras
The future research directions could involve further investigation of the biological activities of this compound and its derivatives. For example, their cytotoxic activities against various cancer cell lines could be studied in more detail . In addition, the synthesis of this compound could be optimized to improve its yield and purity .
Propiedades
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyloxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-23(19(26)15-7-2-3-10-27-15)14-11-24(12-14)17-9-8-16-20-21-18(25(16)22-17)13-5-4-6-13/h8-9,13-15H,2-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBYQMCNDAMUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5CCCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2818864.png)
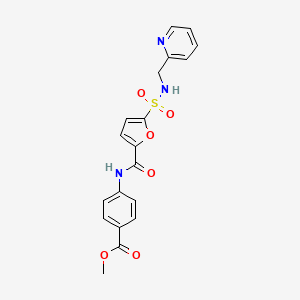
![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2818866.png)


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2818871.png)
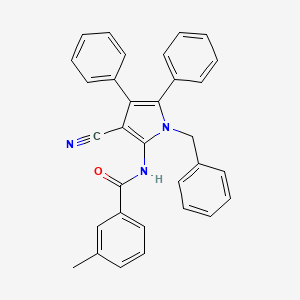
![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

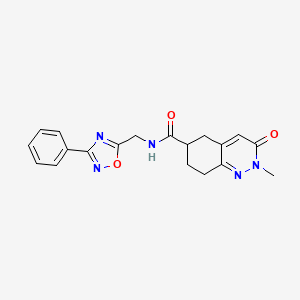
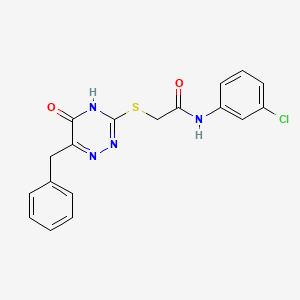
![Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2818883.png)

